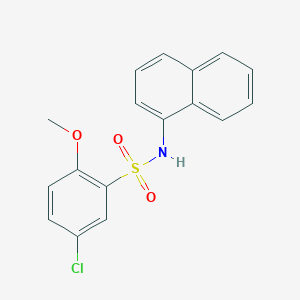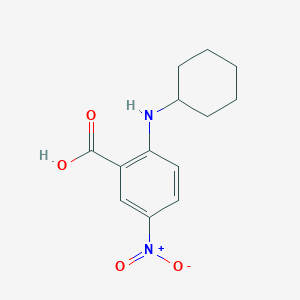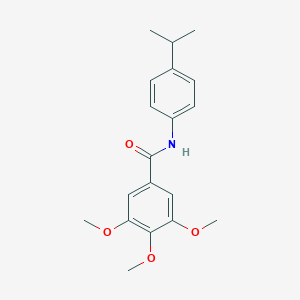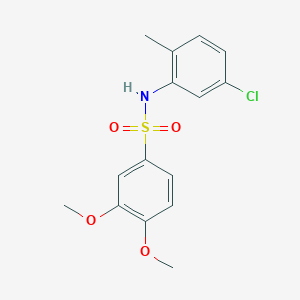![molecular formula C21H16N2O4 B229254 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B229254.png)
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate, also known as HCBP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of hydrazone derivatives, which have been extensively studied for their pharmacological properties. HCBP has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate is not fully understood, but several studies have provided some insights into its mode of action. 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate can modulate the activity of various enzymes, including acetylcholinesterase, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo models. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent neuronal cell death. Moreover, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been found to possess antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has several advantages for lab experiments, including its high purity and yield, stability, and ease of synthesis. However, some limitations need to be considered, such as its solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Several future directions can be explored in the field of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate research. One potential direction is to investigate the potential of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the development of novel analogs of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate with improved pharmacological properties can be explored. Additionally, the elucidation of the mechanism of action of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate can provide insights into its therapeutic potential and aid in the development of more effective treatments.
Conclusion
In conclusion, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate and to develop more effective treatments for various diseases.
合成法
The synthesis of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been reported in the literature, and it involves the reaction of 2-hydroxybenzohydrazide with 4-(benzyloxy)benzoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate in high yield and purity.
科学的研究の応用
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has also been found to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Moreover, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to exhibit neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases.
特性
分子式 |
C21H16N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16N2O4/c24-19-9-5-4-8-18(19)20(25)23-22-14-15-10-12-17(13-11-15)27-21(26)16-6-2-1-3-7-16/h1-14,24H,(H,23,25)/b22-14+ |
InChIキー |
PGZAIQBQSMBBGS-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)

